molecular formula C9H11N5 B13301855 4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene

4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene

Cat. No.: B13301855
M. Wt: 189.22 g/mol
InChI Key: MBFUDEMNVFRPLZ-UHFFFAOYSA-N
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Description

4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene is a complex organic compound with the molecular formula C₉H₁₁N₅. It is characterized by a tricyclic structure containing multiple nitrogen atoms, making it a member of the azatricyclo family. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene involves multiple steps, typically starting with the preparation of intermediate compounds that are then cyclized to form the final tricyclic structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrogen atoms within the structure.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites and modulate the activity of these targets. The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene: Similar structure but lacks the methyl group.

    11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione: Contains additional functional groups and different substitution patterns.

Uniqueness

4-Methyl-2,3,5,7,11-pentaazatricyclo[7400,2,6]trideca-1(9),3,5,7-tetraene is unique due to its specific tricyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene

InChI

InChI=1S/C9H11N5/c1-6-12-9-11-5-7-4-10-3-2-8(7)14(9)13-6/h5,10H,2-4H2,1H3

InChI Key

MBFUDEMNVFRPLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(CNCC3)C=NC2=N1

Origin of Product

United States

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